

Spectroscopic Profile of 5-Methyl-2-hexanone: An In-depth Technical Guide

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Compound of Interest

Compound Name: 5-Methyl-2-hexanone

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Methyl-2-hexanone** (MIAK), a ketone solvent with applications in various industries. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Molecular Structure and Properties

5-Methyl-2-hexanone is a colorless liquid with a characteristic fruity odor.^[1] It is less dense than water and its vapors are heavier than air.^[1]

Chemical Structure:

Key Identifiers:

- Molecular Formula: C₇H₁₄O^[2]
- Molecular Weight: 114.19 g/mol ^{[2][3]}
- CAS Registry Number: 110-12-3^[2]
- InChI: 1S/C7H14O/c1-6(2)4-5-7(3)8/h6H,4-5H2,1-3H3^[3]
- InChIKey: FFWSICBKRCICMR-UHFFFAOYSA-N^[3]

- SMILES: CC(=O)CCC(C)C[3]

Spectroscopic Data

The following tables summarize the key spectroscopic data for **5-Methyl-2-hexanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum provides information about the hydrogen atoms in the molecule. The data presented here was acquired in deuterated chloroform (CDCl_3) at a frequency of 90 MHz.
[1][3][4]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
2.43 - 2.51	t	2H	$-\text{CH}_2\text{-C=O}$
2.14	s	3H	$\text{CH}_3\text{-C=O}$
1.41 - 1.58	m	3H	$-\text{CH}_2\text{-CH(CH}_3)_2$
0.86 - 0.92	d	6H	$-\text{CH}(\text{CH}_3)_2$

Note: The chemical shifts and multiplicities are approximate and may vary slightly depending on the experimental conditions.

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (ppm)	Assignment
209.0	C=O
51.5	$-\text{CH}_2\text{-C=O}$
38.6	$-\text{CH}_2\text{-CH(CH}_3)_2$
29.8	$\text{CH}_3\text{-C=O}$
27.9	$-\text{CH}(\text{CH}_3)_2$
22.4	$-\text{CH}(\text{CH}_3)_2$

Note: Specific peak data for ^{13}C NMR is often presented as a list of chemical shifts. The assignments are based on typical chemical shift ranges for similar functional groups.[\[5\]](#)

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (cm^{-1})	Intensity	Assignment
2950-2850	Strong	C-H stretch (alkane)
1715	Strong	C=O stretch (ketone)
1465	Medium	C-H bend (alkane)
1365	Medium	C-H bend (alkane)

Note: The IR data represents typical absorption bands for a ketone with an aliphatic chain.[\[6\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data below corresponds to electron ionization (EI) mass spectrometry.[\[2\]](#)[\[7\]](#)

m/z	Relative Intensity	Assignment
114	Moderate	$[\text{M}]^+$ (Molecular Ion)
99	Low	$[\text{M} - \text{CH}_3]^+$
71	Moderate	$[\text{M} - \text{C}_3\text{H}_7]^+$
58	High	$[\text{CH}_3\text{COCH}_3]^+$ (McLafferty rearrangement)
43	Very High	$[\text{CH}_3\text{CO}]^+$ (Base Peak)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: A small amount of **5-Methyl-2-hexanone** is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (e.g., 90 MHz for ^1H). The magnetic field is shimmed to ensure homogeneity.
- Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.
- Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced.

IR Spectroscopy

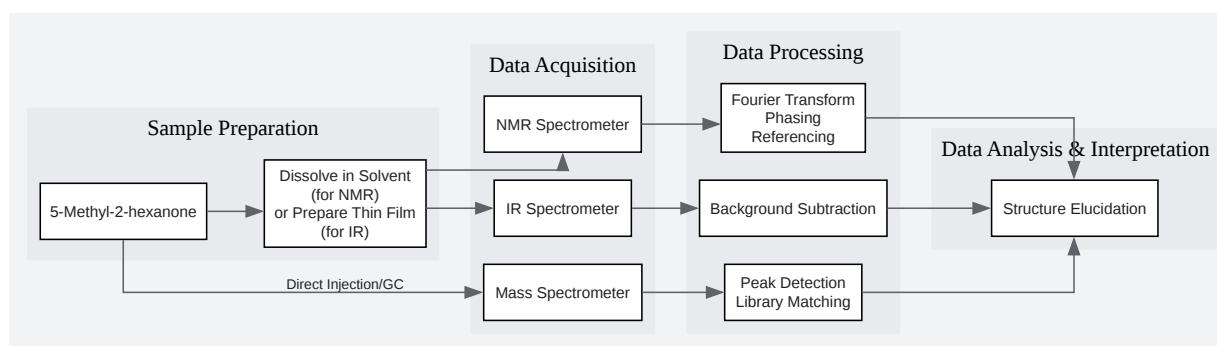
- Sample Preparation: For a liquid sample like **5-Methyl-2-hexanone**, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.[\[1\]](#)
- Instrument Setup: A background spectrum of the empty sample compartment or the clean ATR crystal is recorded.
- Data Acquisition: The sample is placed in the infrared beam, and the transmitted or reflected light is measured by the detector.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC) for separation from a mixture.
- Ionization: The sample molecules are ionized, commonly using electron ionization (EI), where high-energy electrons bombard the molecules, causing them to lose an electron and form a molecular ion and fragment ions.
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

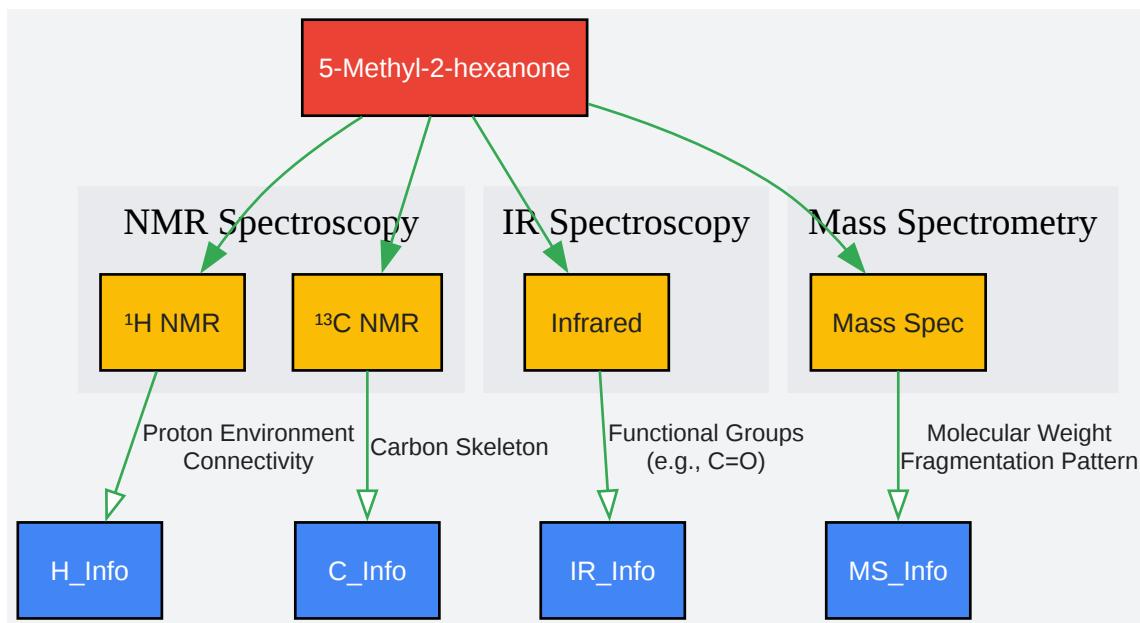
Visualizations

The following diagrams illustrate the relationships between the different spectroscopic techniques and a general workflow for spectroscopic analysis.



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Caption: Experimental workflow for spectroscopic analysis.

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Caption: Information derived from different spectroscopic techniques.

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- To cite this document: BenchChem. [Spectroscopic Profile of 5-Methyl-2-hexanone: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1664664#5-methyl-2-hexanone-spectroscopic-data-nmr-ir-ms>]

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